1-(4-methoxyphenyl)pyrrolidin-3-ol
Description
1-(4-Methoxyphenyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a methoxy-substituted phenyl group at the 1-position and a hydroxyl group at the 3-position of the pyrrolidine ring. This compound has garnered interest in medicinal chemistry due to its structural versatility, enabling modifications that influence pharmacological activity, solubility, and metabolic stability. Its synthesis typically involves nucleophilic substitution or coupling reactions, as demonstrated in the preparation of structurally related compounds like 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)pyrrolidin-3-ol (compound 45) via solid-phase synthesis and RP-HPLC purification . The hydroxyl and methoxy groups contribute to hydrogen bonding and lipophilicity, making it a candidate for targeting central nervous system (CNS) receptors or enzymes.
Properties
IUPAC Name |
1-(4-methoxyphenyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11-4-2-9(3-5-11)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDNVBCNGBBBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)pyrrolidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylacetonitrile with pyrrolidine in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Another method involves the use of a Suzuki-Miyaura coupling reaction, where 4-methoxyphenylboronic acid is coupled with a pyrrolidine derivative in the presence of a palladium catalyst and a base . This method allows for the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of 1-(4-methoxyphenyl)pyrrolidin-3-ol often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-methoxyphenyl)pyrrolidin-3-one.
Reduction: Formation of 1-(4-methoxyphenyl)pyrrolidin-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)pyrrolidin-3-ol Applications in Scientific Research
1-(4-Methoxyphenyl)pyrrolidin-3-ol has applications in scientific research related to chemistry, biology, medicine, and industry.
Chemistry
It can be employed as a building block in synthesizing complex molecules.
Biology
The compound can be studied for potential biological activities, including enzyme inhibition or receptor binding. In silico predictions using programs can help identify potential biological activities based on the compound’s structure. Interaction studies are crucial for understanding how this compound interacts with biological targets. Methodologies provide insights into the therapeutic potential and mechanism of action.
Medicine
Research can explore its potential as a pharmaceutical intermediate or active ingredient.
Industry
It can be used to develop new materials or as a reagent in industrial chemical processes.
Potential Analogues
Several compounds share structural similarities with (3S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)pyrrolidin-3-ol, each exhibiting unique properties:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-Methoxybenzyl alcohol | Simple phenolic structure | Antioxidant |
| Bis(4-methoxyphenyl) ether | Ether linkage with methoxy groups | Antimicrobial |
| Pyrrolidinyl derivatives | Various substitutions on pyrrolidine | Neuroactive |
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)pyrrolidin-3-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Positional Isomers: 5-(3-Methoxyphenyl)pyrrolidin-3-ol
The positional isomer 5-(3-methoxyphenyl)pyrrolidin-3-ol (CAS 13657-17-5) differs in the substitution pattern of the methoxy group (3- vs. 4-position on the phenyl ring). This minor structural variation can significantly alter electronic properties and steric interactions. For instance, the 4-methoxy group in the target compound may enhance planarity and π-π stacking with aromatic residues in enzyme binding pockets, whereas the 3-methoxy isomer could disrupt such interactions .
Pyrrolidine Derivatives with Alkyl/Aryl Substituents
- 1-(2-Phenylethyl)pyrrolidin-3-ol derivatives (e.g., compounds 1a and 1b) feature a phenylethyl group instead of the 4-methoxyphenyl moiety.
- 4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl methanol (CAS structure in ) introduces a nitro group and methyl substituent, which may confer electrophilic reactivity and alter metabolic pathways, such as cytochrome P450 interactions .
Chalcone Derivatives
Chalcones like (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 1) replace the pyrrolidine ring with an α,β-unsaturated ketone scaffold. These compounds demonstrate potent antioxidant and anti-inflammatory activities (EC50 < 10 μM in H2O2-induced PC12 cell models), attributed to the conjugated double bond facilitating free radical scavenging. In contrast, 1-(4-methoxyphenyl)pyrrolidin-3-ol’s saturated pyrrolidine ring may limit redox activity but improve stability under physiological conditions .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP* | Water Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| 1-(4-Methoxyphenyl)pyrrolidin-3-ol | 193.24 | 1.2 | 8.5 | Hydroxyl, Methoxy |
| 5-(3-Methoxyphenyl)pyrrolidin-3-ol | 193.24 | 1.5 | 6.2 | Hydroxyl, 3-Methoxy |
| Compound 1 (Chalcone) | 284.31 | 2.8 | 0.3 | α,β-unsaturated ketone, Methoxy |
| 1-(2-Phenylethyl)pyrrolidin-3-ol | 205.28 | 2.7 | 1.1 | Phenylethyl, Hydroxyl |
*Predicted using ChemAxon software.
Key Observations :
Antiviral and CNS Activity
Comparatively, 1-(2-phenylethyl)pyrrolidin-3-ol analogues (e.g., 1a/1b) were synthesized for antiviral screening, with activity likely tied to the phenylethyl group’s interaction with viral proteases .
Antioxidant and Anti-inflammatory Effects
Chalcone derivatives like Compound 1 and 1d ((E)-2-methoxy-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl) phenyl acrylate) exhibit dose-dependent antioxidant effects (EC50 = 5.2 μM in PC12 cells), surpassing pyrrolidine-based compounds in radical scavenging. However, pyrrolidin-3-ol derivatives may offer advantages in CNS-targeted therapies due to their smaller size and hydrogen-bonding capacity .
Biological Activity
1-(4-Methoxyphenyl)pyrrolidin-3-ol, also known as 4-methoxyphenylpyrrolidine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : 1-(4-Methoxyphenyl)pyrrolidin-3-ol
- Molecular Formula : CHNO\
- Molecular Weight : 205.27 g/mol
Synthesis
The synthesis of 1-(4-methoxyphenyl)pyrrolidin-3-ol involves several key steps, often starting from readily available precursors such as 4-methoxyaniline and pyrrolidine derivatives. The synthetic route typically includes:
- Formation of the Pyrrolidine Ring : The reaction of 4-methoxyaniline with a suitable electrophile (e.g., carbonyl compounds) under acidic conditions.
- Hydroxylation : Introduction of the hydroxyl group at the 3-position of the pyrrolidine ring through oxidation reactions.
The purity and structure of the synthesized compound can be confirmed using techniques like NMR and LC-MS .
Antimicrobial Properties
Research has demonstrated that 1-(4-methoxyphenyl)pyrrolidin-3-ol exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
Antioxidant Activity
The compound has also shown promising antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) revealed that it effectively scavenges free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Neuroprotective Effects
Recent studies indicate that 1-(4-methoxyphenyl)pyrrolidin-3-ol may have neuroprotective effects. It was found to reduce neuronal cell death in models of oxidative stress, potentially through modulation of signaling pathways involved in apoptosis .
The biological activity of 1-(4-methoxyphenyl)pyrrolidin-3-ol is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.
- Receptor Modulation : It can modulate neurotransmitter receptors, which may explain its neuroprotective properties.
Study on Antibacterial Activity
A study conducted by researchers evaluated the antibacterial efficacy of various pyrrolidine derivatives, including 1-(4-methoxyphenyl)pyrrolidin-3-ol. The results indicated that this compound exhibited superior activity compared to other derivatives, particularly against multidrug-resistant strains .
Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of 1-(4-methoxyphenyl)pyrrolidin-3-ol resulted in significant improvements in cognitive function and reduced markers of oxidative stress in brain tissues .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| 1-(4-Methoxyphenyl)pyrrolidin-3-ol | Structure | Antimicrobial, Antioxidant, Neuroprotective | 32–64 |
| Indole Derivative | Structure | Antimicrobial | 64–128 |
| Benzofuran Derivative | Structure | Antioxidant | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
